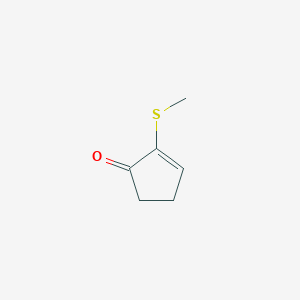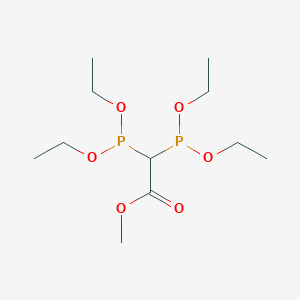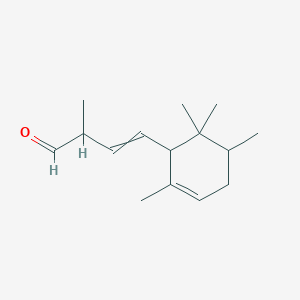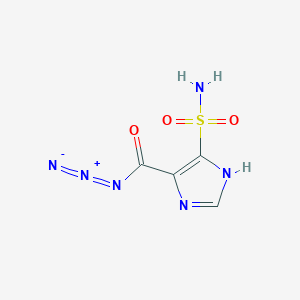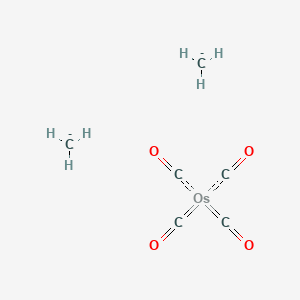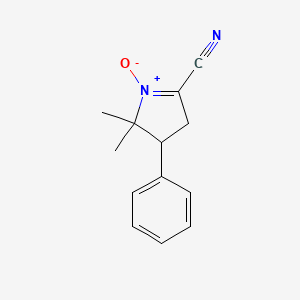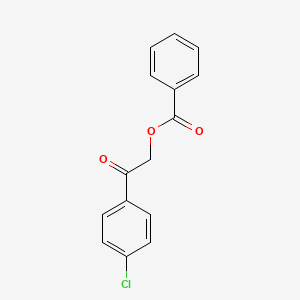
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate is a complex organosilicon compound It is characterized by the presence of butyl groups, a chloro(methyl)silanediyl moiety, and bisorthosilicate functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate typically involves the reaction of butyl-substituted silanes with orthosilicates under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or other substituents.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in diagnostic applications.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate exerts its effects involves interactions with various molecular targets. The chloro(methyl)silanediyl moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include signal transduction, enzyme inhibition, or modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Hexamethyl disiloxane
- Tetramethyl orthosilicate
- Butyltrimethoxysilane
Uniqueness
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate is unique due to its combination of butyl groups and chloro(methyl)silanediyl moiety, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers enhanced stability and versatility in various applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
60680-15-1 |
|---|---|
Fórmula molecular |
C25H57ClO8Si3 |
Peso molecular |
605.4 g/mol |
Nombre IUPAC |
tributan-2-yl [chloro-methyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C25H57ClO8Si3/c1-14-20(7)27-36(28-21(8)15-2,29-22(9)16-3)33-35(13,26)34-37(30-23(10)17-4,31-24(11)18-5)32-25(12)19-6/h20-25H,14-19H2,1-13H3 |
Clave InChI |
CFEDPGMNWGLYNG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


